molecular formula C13H17N3O4S B1201355 Metamizole CAS No. 50567-35-6

Metamizole

Cat. No. B1201355
CAS RN: 50567-35-6
M. Wt: 311.36 g/mol
InChI Key: LVWZTYCIRDMTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metamizole, also known as dipyrone, is a painkiller, spasm reliever, and fever reliever drug . It is most commonly given by mouth or by intravenous infusion . It belongs to the ampyrone sulfonate family of medicines and was patented in 1922 . Metamizole is marketed under various trade names . It was first used medically in Germany under the brand name "Novalgin" .


Molecular Structure Analysis

Metamizole’s molecular formula is C13H17N3O4S . Its molar mass is 311.36 g·mol−1 . The IUPAC name for Metamizole is [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonic acid .


Chemical Reactions Analysis

Metamizole is metabolized in the liver, where it is converted into active metabolites through the process of N-demethylation . The mechanism of action of Metamizole is believed to be exerted via its active metabolites .

Scientific Research Applications

  • Safety Profile : Metamizole is considered safe for short-term use in hospital settings when compared to other widely used analgesics, showing fewer adverse events (AEs) compared to opioids (Kötter et al., 2015).

  • Metabolic Profiles : The metabolic profile of Metamizole and its adverse effects vary depending on genetic polymorphisms such as CYP2C and NAT2. Gender and drinking habits also influence its metabolism (Martı́nez et al., 2014).

  • Cytochrome P450 Induction : Metamizole selectively induces cytochromes P450, CYP2B6, and CYP3A4, suggesting a need for further studies to understand its drug-interaction potential, especially in long-term treatments (Saussele et al., 2007).

  • Pharmacokinetics in Animals : The pharmacokinetic profiles of Metamizole's active metabolites, MAA and AA, were evaluated in donkeys and showed detectable plasma concentrations for hours post-administration, indicating its effectiveness in veterinary medicine (Aupanun et al., 2016).

  • Risk of Blood Dyscrasias : In Poland, a study found a very low risk of agranulocytosis and aplastic anaemia associated with Metamizole, although caution is advised (Basak et al., 2010).

  • Risk of Anaphylaxis : Genetic factors, particularly slow acetylation, are associated with an increased risk of developing selective hypersensitivity to Metamizole and anaphylaxis (García-Martín et al., 2015).

  • Pharmacological Characteristics : Metamizole is a pro-drug with analgesic, antipyretic, and spasmolytic effects. Its analgesic effect is attributed to the inhibition of a central cyclooxygenase-3 and activation of the opioidergic and cannabinoid systems (Jasiecka et al., 2014).

  • Postoperative Pain Management in Children : Metamizole is well tolerated in children for postoperative pain management, with a low probability of serious adverse drug reactions (ADRs) (Fieler et al., 2015).

  • Cytochrome P450 Induction and Inhibition : Metamizole induces various cytochromes P450 and weakly inhibits CYP1A2. This broad induction spectrum by interaction with the constitutive androstane receptor (CAR) has significant clinical implications (Bachmann et al., 2020).

  • Liver Effects : Metamizole's hepatic effects, including potential hepatotoxicity, are reviewed, underscoring the importance of understanding its liver-related implications (Lutz, 2019).

Future Directions

Metamizole is a drug with many years of use in some countries, and a large number of patients are exposed to its pharmacologic effects . The safety assessments have been done decades ago; therefore, it is worth summarizing the current state of knowledge of its benefit-risk profile . For short-term use in the hospital setting, Metamizole seems to be a safe choice when compared to other widely used analgesics . High-quality, adequately sized trials assessing the intermediate- and long-term safety of Metamizole are needed .

properties

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZTYCIRDMTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044143
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Metamizole

CAS RN

50567-35-6
Record name Methamizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50567-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metamizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metamizole
Reactant of Route 2
Reactant of Route 2
Metamizole
Reactant of Route 3
Reactant of Route 3
Metamizole
Reactant of Route 4
Reactant of Route 4
Metamizole
Reactant of Route 5
Reactant of Route 5
Metamizole
Reactant of Route 6
Reactant of Route 6
Metamizole

Citations

For This Compound
14,300
Citations
A Jasiecka, T Maslanka… - Polish journal of veterinary …, 2014 - agro.icm.edu.pl
… The available literature lacks any data on the pharmacokinetic properties of metamizole in … of metamizole, we actually mean the characteristics of its metabolites because metamizole is …
Number of citations: 206 agro.icm.edu.pl
S Andrade, DB Bartels, R Lange… - Journal of clinical …, 2016 - Wiley Online Library
… Metamizole was withdrawn from the market in … metamizole and other non-narcotic analgesics. The objective of this study was to perform a systematic review of the safety of metamizole. …
Number of citations: 115 onlinelibrary.wiley.com
T Kötter, BR Da Costa, M Fässler, E Blozik, K Linde… - PloS one, 2015 - journals.plos.org
… metamizole use of less than two weeks met our inclusion criteria. Fewer AEs were reported for metamizole … We found no differences between metamizole and placebo, paracetamol and …
Number of citations: 194 journals.plos.org
M Lutz - The Journal of Clinical Pharmacology, 2019 - Wiley Online Library
… Nevertheless, metamizole is still a frequently used drug worldwide either legally (by … Metamizole undergoes extensive metabolism in the liver and cases of potential metamizole-…
Number of citations: 65 accp1.onlinelibrary.wiley.com
MN Miljković, NK Rančić, RM Simić… - Hospital …, 2018 - scindeks.ceon.rs
… While in many countries it is withdrawn from the market, in some countries metamizole is … effects of metamizole are the skin and subcutaneous tissue disorders. Metamizole appears …
Number of citations: 13 scindeks.ceon.rs
K Hedenmalm, O Spigset - European journal of clinical pharmacology, 2002 - Springer
Heading Abstract Objective. Agranulocytosis is a potentially lethal adverse drug reaction of dipyrone (metamizole). According to case-control studies, the frequency is low, …
Number of citations: 371 link.springer.com
LS Blaser, A Tramonti, P Egger, M Haschke… - European journal of …, 2015 - Springer
… in Switzerland is increasing and since we had received several reports of metamizole-… metamizole preparation was listed in a ICSR, we did not use the data concerning the metamizole …
Number of citations: 97 link.springer.com
I Nikolova, V Petkova, J Tencheva… - Biotechnology & …, 2013 - Taylor & Francis
… metamizole has been subject of many contradictory debates provoked by the fact that metamizole … Metamizole sodium possesses the seldom, but life-threatening risk of agranulocytosis …
Number of citations: 60 www.tandfonline.com
F Arellano, JA Sacristán - European journal of clinical pharmacology, 1990 - Springer
… metamizole 2.5 g + hyoscine 20 rag, metamizole 2.5 g, metamizole 1 g or hyoscine 20 rag. The results showed that high-dose metamizole was significantly more effective than low-dose …
Number of citations: 89 link.springer.com
I Nikolova, J Tencheva, J Voinikov… - Biotechnology & …, 2012 - Taylor & Francis
… site of metamizole action is in the cnS or in the periphery or both (7, 12, 19, 23, 38, 53, 66, 89). the mode of action of metamizole has not been fully elucidated yet. Metamizole exerts its …
Number of citations: 85 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.